

CCT244747: A Technical Guide to its Effects on Cell Cycle Checkpoints

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of **CCT244747**, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). We will explore its mechanism of action, impact on cell cycle regulation, and its potential as a therapeutic agent, particularly in combination with genotoxic anticancer drugs.

Core Mechanism: Abrogation of DNA Damage-Induced Cell Cycle Arrest

CCT244747 is an orally bioavailable, ATP-competitive inhibitor of CHK1.[1][2][3] In response to DNA damage, cancer cells with defective cell-cycle checkpoints rely heavily on CHK1 to arrest the cell cycle in the S and G2 phases, allowing time for DNA repair.[1][4][5] By inhibiting CHK1, CCT244747 abrogates this crucial S and G2 arrest, forcing cells with damaged DNA to prematurely enter mitosis.[1][6][7] This leads to increased DNA damage, apoptosis, and enhanced cytotoxicity of DNA-damaging agents.[1][2]

The inhibition of CHK1 by **CCT244747** is marked by a decrease in CHK1 autophosphorylation at serine 296 (pS296 CHK1), a biomarker for CHK1 activity.[1][2] Concurrently, it inhibits the phosphorylation of CDK1 at tyrosine 15 (pY15 CDK1), a marker of cell cycle inactivity, thereby promoting mitotic entry.[1][2][3]

Signaling Pathway and Mechanism of Action

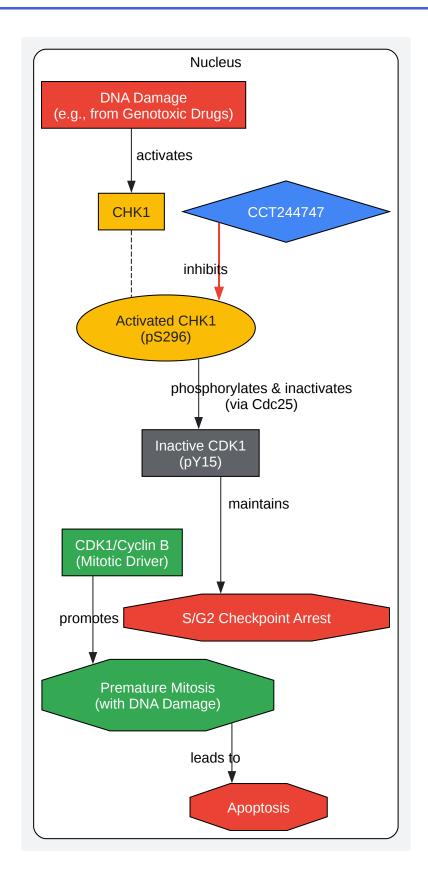




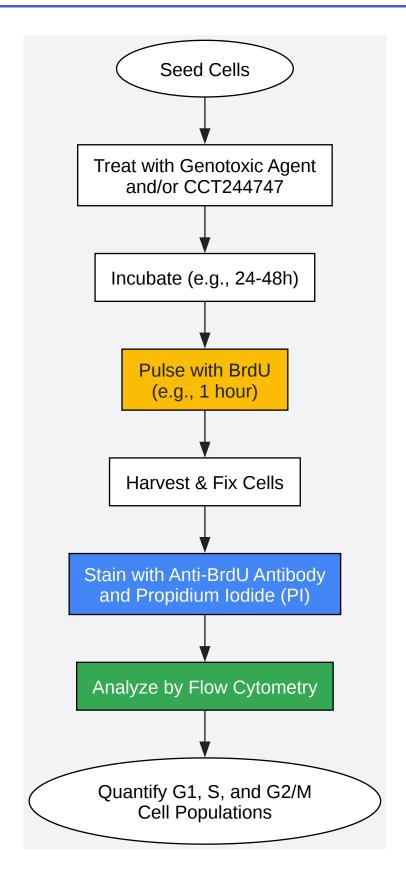


The following diagram illustrates the signaling pathway affected by **CCT244747** in the context of DNA damage.









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